tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1313430-55-5
VCID: VC11684529
InChI: InChI=1S/C13H19NO3/c1-8-6-10(15)7-9(2)11(8)14-12(16)17-13(3,4)5/h6-7,15H,1-5H3,(H,14,16)
SMILES: CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)O
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate

CAS No.: 1313430-55-5

Cat. No.: VC11684529

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate - 1313430-55-5

Specification

CAS No. 1313430-55-5
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate
Standard InChI InChI=1S/C13H19NO3/c1-8-6-10(15)7-9(2)11(8)14-12(16)17-13(3,4)5/h6-7,15H,1-5H3,(H,14,16)
Standard InChI Key XNWTWTPFHRLTLZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)O
Canonical SMILES CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)O

Introduction

Structural and Chemical Profile

tert-Butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate belongs to the aryl carbamate family, featuring a tert-butyl carbamate group (-OC(=O)NH-) attached to a 4-hydroxy-2,6-dimethylphenyl moiety. The Boc group is widely utilized in peptide synthesis and drug design for its stability under basic conditions and selective deprotection under acidic conditions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H19NO3\text{C}_{13}\text{H}_{19}\text{NO}_{3}
Molecular Weight237.29 g/mol
CAS Number185063-84-7
SolubilitySoluble in THF, DCM, DMSO
StabilityStable under anhydrous conditions

The compound’s structure confers moderate polarity, facilitating purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) . Its phenolic hydroxyl group remains reactive, enabling further functionalization through alkylation or acylation reactions.

Synthesis and Optimization

Conventional Synthetic Route

The synthesis involves reacting 4-hydroxy-2,6-dimethylaniline with tert-butyl chloroformate in the presence of a base. A representative procedure from recent literature outlines:

  • Reagents: 4-hydroxy-2,6-dimethylaniline (1 equiv), tert-butyl chloroformate (1.1 equiv), triethylamine (2 equiv).

  • Conditions: Anhydrous THF at 0°C, progressing to room temperature for 6 hours.

  • Workup: Quenching with water, extraction with dichloromethane, and purification via column chromatography (80:20 petroleum ether/ethyl acetate).

This method yields the product in 66–90% purity, confirmed by 1H^1\text{H} NMR and high-resolution mass spectrometry (HRMS) .

Electrochemical Approaches

Recent advances in green chemistry have explored electrochemical methods for carbamate synthesis. While direct data for this compound is limited, analogous protocols using quasi-divided flow cells demonstrate potential for scaling without catalysts . Such methods could reduce reliance on hazardous reagents like triethylamine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (300 MHz, DMSO-d6d_6) :

  • δ 9.09 (s, 1H, phenolic -OH),

  • δ 8.02 (s, 1H, carbamate -NH),

  • δ 6.42 (s, 2H, aromatic H-3 and H-5),

  • δ 2.04 (s, 6H, 2×CH3_3),

  • δ 1.43 (s, 9H, tert-butyl).

13C^{13}\text{C} NMR (75 MHz, DMSO-d6d_6) :

  • δ 155.2 (C=O),

  • δ 154.1 (aromatic C-4),

  • δ 136.8 (aromatic C-2 and C-6),

  • δ 126.6 (aromatic C-1),

  • δ 114.1 (aromatic C-3 and C-5),

  • δ 77.8 (tert-butyl C-O),

  • δ 28.2 (tert-butyl CH3_3),

  • δ 18.1 (aromatic CH3_3).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) calculates for C13H18NO3\text{C}_{13}\text{H}_{18}\text{NO}_{3}^- [M-H]^-: 236.1281; observed: 236.1302 .

Industrial and Research Applications

Protective Group in Organic Synthesis

The Boc group’s stability makes this compound valuable for protecting amines during multi-step syntheses. Its orthogonal deprotection (e.g., using trifluoroacetic acid) allows selective modification of functional groups .

Pharmaceutical Intermediate

The phenolic hydroxyl group serves as a handle for conjugating drug moieties. For instance, coupling with phosphoramidates or benzyl chloroformates could yield prodrugs with enhanced bioavailability .

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